molecular formula C12H16O4S2 B1675935 Malotilate CAS No. 59937-28-9

Malotilate

Cat. No. B1675935
CAS RN: 59937-28-9
M. Wt: 288.4 g/mol
InChI Key: YPIQVCUJEKAZCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Malotilate is a drug that has been used in studies for the treatment of liver disease . It has been shown to facilitate liver regeneration in rats .


Synthesis Analysis

The production process of Malotilate involves acting on liver cells, promoting the synthesis of RNA, activating ribosomes to enhance protein synthesis, thereby activating liver functions and inhibiting the progression of liver fibrosis .


Molecular Structure Analysis

The molecular formula of Malotilate is C12H16O4S2 . The average mass is 288.383 Da .


Chemical Reactions Analysis

Malotilate acts on liver cells, promotes the synthesis of RNA, activates ribosomes to enhance the ability of protein synthesis, thereby activating liver functions and inhibiting the progression of liver fibrosis .


Physical And Chemical Properties Analysis

Malotilate is a light yellow crystal with a melting point of about 60.5°C . It is soluble in benzene, cyclohexane, hexane, or ether .

Scientific Research Applications

1. Impact on Fibroblasts and Collagen Synthesis

Malotilate has been studied for its effects on fibroblasts, specifically in reducing collagen synthesis. It was found to be an efficient inhibitor of fibroblast migration, indicating its potential in interfering with fibrotic processes (Poeschl et al., 1987).

2. Preventive Role in Pulmonary Fibrosis

Research on rats showed that malotilate can act as a protective agent against pulmonary fibrosis induced by carbon tetrachloride. It was observed to normalize lung weight, protein content, and reduce interstitial fibrosis (Pääkkö, Ala‐Kokko & Ryhänen, 1987).

3. Mitigating Liver Damage and Fibrosis

Malotilate has shown potential in preventing liver damage and collagen accumulation in the liver caused by carbon tetrachloride. It was effective in normalizing liver function tests and mitigating morphological changes in the liver (Ala‐Kokko, Stenbäck & Ryhänen, 1987).

4. Efficacy in Wound Healing

Studies have demonstrated the wound healing effects of malotilate, particularly in accelerating spontaneous healing and formation of granulation tissue in rats. It showed superior effects compared to other reference agents used in the study (Niwano et al., 1996).

5. Inhibition of Liver Cirrhosis

Malotilate exhibited a significant inhibitory effect on liver cirrhosis induced by carbon tetrachloride in rats, especially in preventing liver cell necrosis and fatty changes in hepatocytes (Suzuki, 1992).

6. Modulation of Hepatic Regeneration

Research indicates that malotilate can accelerate liver regeneration in partially hepatectomized rats, suggesting its role in facilitating cell proliferation and liver regeneration (Niwano, Katoh, Uchida & Sugimoto, 1986).

7. Influence on Vascular Endothelial CellsMalotilate showed effects on modifying the functions of vascular endothelial cells, thus potentially inhibiting invasion and metastasis of cancer cells. Its application in suppressing tumor metastasis through intensifying endothelial cell contact is notable [(Nagayasu et al., 1998)]

Scientific Research Applications of Malotilate

Impact on Fibroblasts and Collagen Synthesis

Malotilate has demonstrated a specific reduction in collagen synthesis of fibroblasts under in vitro conditions and is an efficient inhibitor of fibroblast migration. This suggests its potential interest in interfering with fibrotic processes (Poeschl et al., 1987).

Role in Pulmonary Fibrosis

In studies involving rats, malotilate has been observed as a protective anti-fibrotic agent against experimentally induced pulmonary fibrosis. It normalized the lung weight to body weight ratio, lung total protein, and hydroxyproline content, and seemed to prevent exudative inflammatory changes and interstitial fibrosis (Pääkkö, Ala‐Kokko & Ryhänen, 1987).

Prevention of Liver Damage

Malotilate is shown to prevent liver damage caused by carbon tetrachloride (CCl4), decrease hydroxyproline accumulation in the liver, and inhibit liver collagen accumulation. It also normalized liver-function tests, indicating its effectiveness in preventing excessive collagen deposition by inhibiting inflammation caused by CCl4-induced liver damage (Ala‐Kokko, Stenbäck & Ryhänen, 1987).

Effect on Wound Healing

Malotilate has shown efficacy in accelerating spontaneous healing in both normal and healing-impaired rats. It facilitated the formation of thicker and more cellular granulation tissue, creating an adequate bed for rapid re-epithelization, suggesting its usefulness in topical wound therapy (Niwano et al., 1996).

Inhibition of Liver Cirrhosis

Malotilate completely suppressed liver cell necrosis and markedly inhibited fatty changes of hepatocytes in rats, effectively inhibiting liver cirrhosis induced by CCl4. It did not normalize previously established liver cirrhosis but prevented liver cell damage and liver cirrhosis caused by CCl4 (Suzuki, 1992).

Enhancement of Liver Regeneration

The drug has been found to facilitate weight gain of the liver and improve the RNA and DNA contents in the regenerating liver of partially hepatectomized rats, indicating its role in accelerating cell proliferation and liver regeneration (Niwano, Katoh, Uchida & Sugimoto, 1986).

Safety And Hazards

Malotilate is not specifically hazardous according to OSHA . In case of inhalation, skin contact, eye contact, or swallowing, appropriate first aid measures should be taken .

Future Directions

Malotilate has been used in studies for the treatment of liver disease . It has been shown to facilitate liver regeneration in rats . It is a new hope for a clinically effective agent for the treatment of liver disease .

Relevant Papers

Several papers have been published on Malotilate. They discuss its effects on eicosanoid production in inflammatory bowel disease in rats , its treatment of liver disease , and its potential as a clinically effective agent for the treatment of liver disease .

properties

IUPAC Name

dipropan-2-yl 2-(1,3-dithiol-2-ylidene)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4S2/c1-7(2)15-10(13)9(11(14)16-8(3)4)12-17-5-6-18-12/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIQVCUJEKAZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(=C1SC=CS1)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046463
Record name Malotilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Malotilate

CAS RN

59937-28-9
Record name Malotilate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59937-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Malotilate [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059937289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malotilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Malotilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.334
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MALOTILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV59PND975
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Malotilate
Reactant of Route 2
Reactant of Route 2
Malotilate
Reactant of Route 3
Reactant of Route 3
Malotilate
Reactant of Route 4
Reactant of Route 4
Malotilate
Reactant of Route 5
Reactant of Route 5
Malotilate
Reactant of Route 6
Malotilate

Citations

For This Compound
974
Citations
Y Imaizumi, M KATOH, T SUGIMOTO… - The Japanese Journal of …, 1982 - jstage.jst.go.jp
… These results suggest that malotilate is a new type of inducer … can be formulated that malotilate enhances liver protein synthesis … In the present work, the effect of malotilate on the protein …
Number of citations: 32 www.jstage.jst.go.jp
L Ryhänen, F Stenbäck, L Ala-Kokko… - Journal of hepatology, 1996 - Elsevier
… from both malotilate-treated and untreated … malotilate treatment, and a constant increase was noted in the amounts of hepatic type III and IV collagens, laminin and fibronectin. Malotilate …
Number of citations: 44 www.sciencedirect.com
O Ohgoda, H Koga, A Sakai, K Kanai, Y Niwano… - Journal of …, 1996 - infona.pl
To evaluate the migration of fibroblasts, we introduced a three-dimensional culture system supplemented with L-ascorbic acid 2-phosphate (pAsc). By using this system, the effect of …
Number of citations: 2 www.infona.pl
L Ala-Kokko, F Stenbäck, L Ryhänen - Biochemical journal, 1987 - portlandpress.com
Malotilate is a new drug suggested for use in chronic liver diseases. It is shown here to prevent liver damage caused by CCl4. The concomitant administration of malotilate with CCl4 …
Number of citations: 39 portlandpress.com
A European Multicentre Study Group - Journal of Hepatology, 1993 - Elsevier
… Malotilate had no clear effect on pruritus. In malotilate recipients the following statistically … Evaluation of entry and 2-year liver biopsies indicated that malotilate diminished plasma cell …
Number of citations: 18 www.sciencedirect.com
O Ohgoda, A Sakai, H Koga, K Kanai, T Miyazaki… - Journal of …, 1998 - Elsevier
… treatment with malotilate in terms of accelerated granulation tissue formation and re-epithelialization [9]. In this study, the effect of malotilate on fibroblast-migration was also evaluated. …
Number of citations: 38 www.sciencedirect.com
J Zhang, Y Gao, S Qian, X Liu, H Zu - International journal of pharmaceutics, 2011 - Elsevier
Malotilate (MT) is a hepatoprotective drug administered orally. However, MT was found to be a poorly water-soluble drug with low oral bioavailability. In the present investigation, a …
Number of citations: 21 www.sciencedirect.com
S Takase, A Takada, M Yasuhara, H Sato… - Gastroenterologia …, 1988 - Springer
… reduced by malotilate. The prognoses of the decompensated liver cirrhosis patients treated with malotilate were significantly better than those who did not receive malotilate. These …
Number of citations: 12 link.springer.com
S Keiding, JH Badsberg, U Becker, KD Bentsen… - Journal of …, 1994 - Elsevier
The aim of this study was to examine the effect of malotilate on survival in patients with alcoholic liver disease and to determine prognostic variables for survival. Four hundred and …
Number of citations: 38 www.sciencedirect.com
L Ala-Kokko, F Stenbäck… - The Journal of laboratory …, 1989 - translationalres.com
… Malotilate drastically reduced the increases in the amount of type I procollagen α2-chain … , malotilate treatment was able to reduce liver damage. We suggest that the effect of malotilate …
Number of citations: 38 www.translationalres.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.